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Compound of Interest

Compound Name: Analgesin

Cat. No.: B1209218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for
Metamizole, an active pharmaceutical ingredient marketed under brand names such as
Analgesin and Novalgin. The document details the chemical precursors, reaction stages, and
experimental protocols, supported by quantitative data and process visualizations.

Introduction

Metamizole, also known as Dipyrone, is a pyrazolone-based non-steroidal anti-inflammatory
drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties. Its chemical name
is sodium N-(1,5-dimethyl-3-o0x0-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-
methylaminomethanesulfonate. The synthesis of this compound is a multi-step process
involving the formation of a pyrazolone core followed by several functional group
transformations. Understanding this pathway is critical for process optimization, impurity
profiling, and the development of novel analogues.

Overview of the Synthesis Pathway

The industrial synthesis of Metamizole typically begins with the creation of the pyrazolone ring
system, which is then functionalized to yield the final product. The core pathway can be
summarized as follows:

» Step 1: Pyrazolone Ring Formation to produce 1-phenyl-3-methyl-5-pyrazolone.
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o Step 2: Methylation to form 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (Antipyrine).
o Step 3: Nitrosation of Antipyrine to yield 4-nitrosoantipyrine.

o Step 4: Reduction of the nitroso group to an amino group, forming the key intermediate 4-
Aminoantipyrine (4-AA).

o Step 5: Reductive Methylation or a Two-Step Methylation/Condensation to produce
Metamizole Sodium.

This guide will focus on the later stages of the synthesis, starting from the readily available
precursor, 4-Aminoantipyrine (4-AA).

Key Precursors and Intermediates

The primary precursors and intermediates in the synthesis from 4-Aminoantipyrine are:

Molar Mass ( g/mol

Compound Name Abbreviation Role |
4-Aminoantipyrine 4-AA Starting Precursor 203.24
4-
) o 4-MAA Key Intermediate 217.27
Methylaminoantipyrine
4-N-demethylanalgin - Intermediate 305.31
Metamizole Sodium Analgin/Dipyrone Final Product 333.34 (monohydrate)

Experimental Protocols and Quantitative Data

Several synthetic routes from 4-Aminoantipyrine (4-AA) to Metamizole have been developed to
optimize yield and reduce reaction steps. Below are detailed protocols for two prominent
methods: a traditional multi-step approach and a more recent one-pot synthesis.

Traditional Synthesis via 4-Methylaminoantipyrine
(MAA)
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This classic pathway involves the formylation of 4-AA, followed by methylation, hydrolysis, and

a final condensation step. A more direct approach involves the reductive methylation of 4-AA to

form 4-MAA, which then undergoes condensation.

Protocol for the Final Condensation Step:

Reaction Setup: In a suitable reaction vessel, dissolve 4-Methylaminoantipyrine (4-MAA) in
an appropriate solvent such as ethanol.

Reagent Addition: Add an aqueous solution of formaldehyde (30-40%) and an aqueous
solution of sodium bisulfite.

Reaction Conditions: The mixture is typically heated to around 60°C and stirred.

Work-up and Isolation: The reaction is cooled, and Metamizole is often precipitated and
isolated by filtration.

One-Pot Synthesis from 4-Aminoantipyrine (4-AA)

A more streamlined approach involves a one-pot reaction that combines condensation and

methylation, significantly simplifying the process.

Detailed Experimental Protocol:

Initial Reaction: To a 250 ml reaction flask, add 20.3 g (0.1 mol) of 4-aminoantipyrine (4-AA),
10.4 g (0.1 mol) of sodium bisulfite, 3.0 g (0.1 mol) of paraformaldehyde, and 100 ml of 95%
ethanol.[1]

Heating: Stir the mixture and heat it to reflux for 1 hour.[1]

Cooling and Methylation: Cool the reaction solution to 40°C. Sequentially add 16.5 g (0.13
mol) of dimethyl sulfate and 10.4 g (0.13 mol) of sodium bicarbonate.[1]

Second Heating: Stir and heat the mixture to 60°C for 1 hour.[1]

Neutralization and Crystallization: Neutralize the reaction solution to a pH of 7-8 with acetic
acid. Stir and cool the solution to induce crystallization.[1]
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« Isolation: Collect the solid product by filtration to obtain Metamizole (Analgin).[1]

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen route. The one-pot and two-

step methods from 4-AA show high conversion rates.

Synthesis Step  Starting )
. Product Reported Yield Reference
| Method Material
Condensation
- 4-N-
(Step 1 of 2- ) o ) 90% [2]
Aminoantipyrine demethylanalgin
Step)
Methylation )
4-N- Metamizole
(Step 2 of 2- ] ] 89% [2]
demethylanalgin Sodium
Step)
One-Pot 4- Metamizole
: : o : 74% [1]
Synthesis Aminoantipyrine Sodium

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical

transformations and experimental processes.

Overall Synthesis Pathway of Metamizole
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Overall Synthesis Pathway of Metamizole
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Experimental Workflow for One-Pot Synthesis

Charge Reactor:

- 4-Aminoantipyrine (0.1 mol)
- Sodium Bisulfite (0.1 mol)
- Paraformaldehyde (0.1 mol)
- 95% Ethanol (100 ml)

i

Stir and heat to reflux for 1 hour

i

Cool solution to 40°C

l

Add:
- Dimethyl Sulfate (0.13 mol)
- Sodium Bicarbonate (0.13 mol)

i

Stir and heat to 60°C for 1 hour

i

Neutralize to pH 7-8 with Acetic Acid

:

Stir and cool to induce crystallization

i

Isolate Metamizole by filtration
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Experimental Workflow for One-Pot Metamizole Synthesis

Metabolic Pathway Context

For drug development professionals, understanding the synthesis of a drug is complemented
by knowledge of its metabolic fate. Metamizole is a prodrug that is not detected in plasma after
oral administration. It is rapidly hydrolyzed in the gastrointestinal tract to its primary active
metabolite, 4-methylaminoantipyrine (4-MAA).[3] 4-MAA is then absorbed and further
metabolized in the liver via N-demethylation to another active metabolite, 4-aminoantipyrine (4-
AA), and via oxidation to the inactive 4-formylaminoantipyrine (4-FAA).[3] 4-AA can be further
acetylated to the inactive 4-acetylaminoantipyrine (4-AAA).[3]

Metabolic Pathway of Metamizole
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Conclusion

The synthesis of Metamizole is a well-established process with multiple available routes.
Modern approaches, such as the one-pot synthesis from 4-Aminoantipyrine, offer significant
advantages by reducing the number of steps, simplifying operations, and potentially lowering
costs and waste.[2] This guide provides the foundational chemical knowledge and detailed
protocols necessary for researchers and professionals engaged in the synthesis, development,
and analysis of this important analgesic drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

